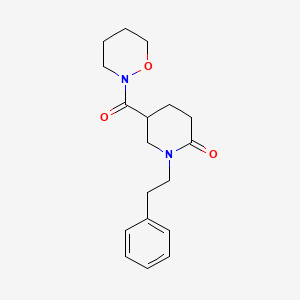

![molecular formula C16H16Cl2O3 B5215089 1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5215089.png)

1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene is a chemical compound. It is similar to 1,3-dichloro-2-((4-((2-chloro-4-methoxyphenoxy)methyl)benzyl)oxy)benzene, which has a linear formula of C21H17CL3O3 .

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, Kobayashi and his team synthesized a related compound from 2,5-difluoro-4-bromonitrobenzene in seven steps, using the nucleophilic aromatic substitution reaction between 2,5-difluoro-4-bromonitrobenzene and 3-methoxy phenol to obtain an ether .Aplicaciones Científicas De Investigación

Pesticide and Herbicide Development

The compound’s chlorinated aromatic structure suggests potential use as a building block for designing agrochemicals. Researchers have explored its derivatives for their pesticidal and herbicidal activities. By modifying the substituents, scientists can fine-tune the compound’s biological effects, aiming for improved efficacy and reduced environmental impact .

Electrophilic Aromatic Substitution Reactions

Understanding the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions is crucial. The benzylic position (the carbon adjacent to the chlorine atoms) is susceptible to substitution. For instance, halogenation (e.g., bromination or chlorination) can occur at this position, leading to novel derivatives with altered properties .

Synthesis of Functionalized Anilines

The compound contains an aniline-like moiety (the aromatic ring with the attached amino group). Researchers have used it as a precursor for synthesizing functionalized anilines. These derivatives find applications in pharmaceuticals, dyes, and materials science. For example, modifying the amino group can yield aniline-based ligands for metal complexes or fluorescent dyes .

Benzylic Halides in Organic Synthesis

The benzylic halides (chlorine atoms) in this compound participate in various organic reactions. Primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides follow an SN1 pathway. These reactions allow access to diverse functionalized benzene derivatives, including those with bioactive properties .

Material Science and Polymer Chemistry

Researchers have explored the incorporation of this compound into polymer matrices. Its chlorinated aromatic core can enhance material properties such as thermal stability, chemical resistance, and mechanical strength. By copolymerizing it with other monomers, scientists aim to create novel materials for applications like coatings, adhesives, and membranes .

Environmental Monitoring and Remediation

Given its chlorinated structure, this compound may serve as a model for studying environmental pollutants. Researchers investigate its fate in soil, water, and air, assessing its persistence, degradation pathways, and potential toxicity. Additionally, it could be used in remediation strategies for chlorinated aromatic contaminants .

Direcciones Futuras

Phenol derivatives, such as 1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . Future research may focus on developing innovative synthetic methods for the preparation of complex phenol derivatives with functional groups that impart specific properties .

Propiedades

IUPAC Name |

1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2O3/c1-19-12-6-8-13(9-7-12)20-10-3-11-21-15-5-2-4-14(17)16(15)18/h2,4-9H,3,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHXBHQDYXTMNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCOC2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5215006.png)

![N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B5215011.png)

![3-[(2-ethyl-1-piperidinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5215013.png)

![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl cyclohexylcarbamate](/img/structure/B5215038.png)

![N-[4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5215059.png)

![3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole](/img/structure/B5215067.png)

![N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5215068.png)

![N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5215081.png)

![1-(4-chlorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215092.png)

![1-[3-(2-chlorophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5215096.png)

![diisopropyl 2,6-dimethyl-4-[5-(2-nitrophenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5215119.png)